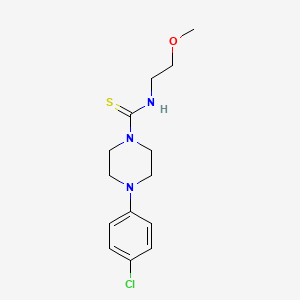
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research due to its unique pharmacological properties.
Mechanism of Action
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been found to increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has also been shown to have psychoactive effects, including changes in mood, perception, and cognition.
Advantages and Limitations for Lab Experiments
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments, including its high affinity for serotonin receptors and its ability to induce psychoactive effects. However, 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide also has several limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide. One area of interest is the development of more selective and potent compounds that target specific serotonin receptors. Another area of interest is the investigation of the role of 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, the potential for 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide as a tool for studying the neurobiology of addiction and substance abuse warrants further investigation.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 4-(4-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been used to investigate the role of these receptors in various physiological and pathological conditions, including anxiety, depression, and schizophrenia.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-19-11-6-16-14(20)18-9-7-17(8-10-18)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKFAZQWRUNGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



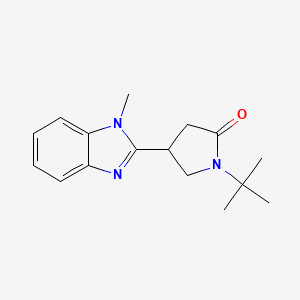
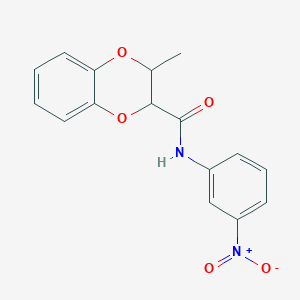
![7-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4386469.png)

![7-ethyl-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386488.png)
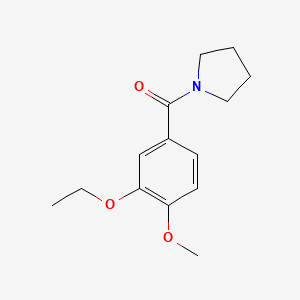
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4386501.png)
![3-cyclopentyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4386509.png)
![N-{[(2-chlorobenzyl)amino]carbonyl}benzamide](/img/structure/B4386511.png)

![[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
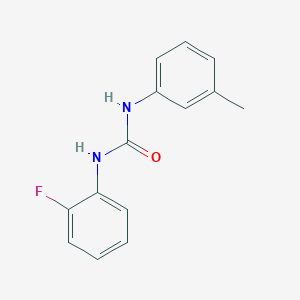
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)